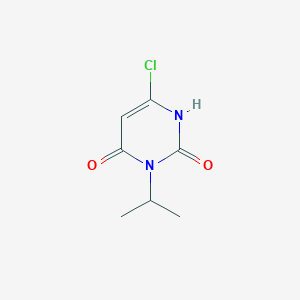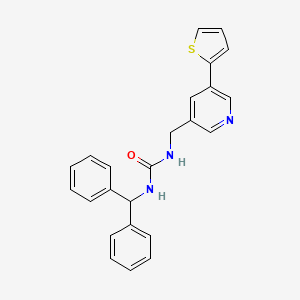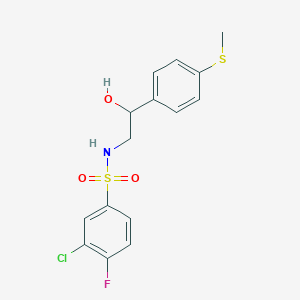
3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a fluorine atom and a chlorine atom attached to the benzene ring, which could potentially affect its reactivity and interactions with biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The chloro and fluoro groups might be introduced via electrophilic aromatic substitution reactions . The sulfonamide group could be introduced in a later step, possibly through a nucleophilic substitution reaction .Molecular Structure Analysis
The exact molecular structure would depend on the specific positions of the substituents on the benzene ring. The presence of electron-withdrawing fluorine and chlorine atoms could potentially affect the electron density and thus the reactivity of the benzene ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its exact structure and the reaction conditions. The benzenesulfonamide moiety might undergo reactions typical for sulfonamides, while the chloro and fluoro substituents on the benzene ring might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the substituents on the benzene ring and the presence of the sulfonamide group could affect properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Benzenesulfonamide derivatives have been explored for their biochemical properties, particularly as enzyme inhibitors. For instance, studies have found that certain benzenesulfonamides act as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, with significant implications for neurological research and potential therapeutic applications for neurodegenerative diseases (S. Röver et al., 1997). Additionally, derivatives have shown inhibitory effects on carbonic anhydrase (CA), relevant for exploring therapeutic options for conditions like glaucoma, edema, and certain types of tumors (H. Gul et al., 2016).
Pharmacological Research
In pharmacological research, some benzenesulfonamide derivatives have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), which plays a pivotal role in inflammation and pain. This research path could offer a foundation for developing new anti-inflammatory drugs with reduced side effects (Hiromasa Hashimoto et al., 2002). Moreover, novel benzenesulfonamides bearing various substituents have been studied for their antitumor, antimicrobial, and anti-HIV activities, indicating the potential of benzenesulfonamide derivatives in designing new therapeutic agents (Mahesh K. Kumar et al., 2014).
Material Science
Benzenesulfonamide derivatives have also found applications in material science, particularly in the development of novel fluorescent sensors for metal ions, which are crucial for environmental monitoring and biochemical assays. A study demonstrated the use of a pyrazoline derivative benzenesulfonamide for selective fluorometric detection of Hg2+ ions, showcasing the versatility of these compounds in sensor technology (Ebru Bozkurt & H. Gul, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S2/c1-22-11-4-2-10(3-5-11)15(19)9-18-23(20,21)12-6-7-14(17)13(16)8-12/h2-8,15,18-19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMWSTVPKUWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

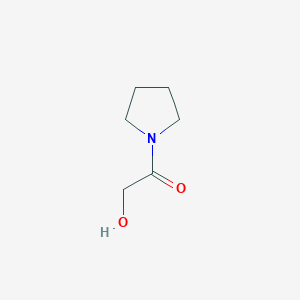
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2555920.png)
![N-(2,6-Difluorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2555922.png)
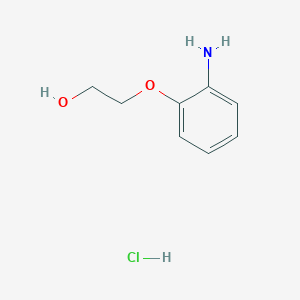
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2555924.png)


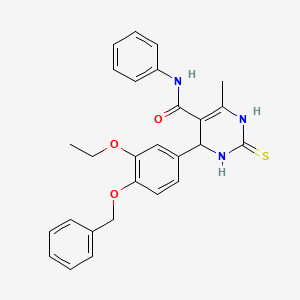
![3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2555934.png)
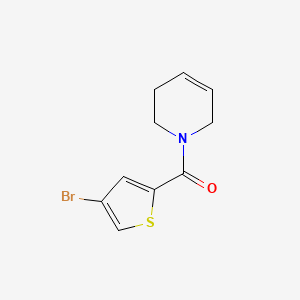
![Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2555937.png)
